1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea
Description
1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea is a di-substituted urea derivative characterized by a 3,4-dichlorophenyl group and a 4-(pyridin-4-ylmethyl)phenyl moiety.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O/c20-17-6-5-16(12-18(17)21)24-19(25)23-15-3-1-13(2-4-15)11-14-7-9-22-10-8-14/h1-10,12H,11H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHMDNMFVSTLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Procedures
Synthesis via Direct Amine-Isocyanate Coupling
Urea Formation
A solution of 4-(pyridin-4-ylmethyl)aniline (1.0 equiv) in anhydrous chloroform is treated with 3,4-dichlorophenyl isocyanate (1.1 equiv) at room temperature. The reaction is stirred for 12–16 hours, during which the urea product precipitates. The solid is filtered, washed with dichloromethane, and dried under vacuum to yield the title compound.
Key Data:
Stepwise Synthesis via Nitro Intermediate
Nitro Group Reduction
The nitro intermediate is reduced to the corresponding aniline using hydrazine hydrate and Raney nickel in ethanol at 50°C. This step typically achieves >90% conversion.
Characterization:
Final Urea Coupling
The aniline intermediate is reacted with 3,4-dichlorophenyl isocyanate as described in Section 2.1.2.
Optimization and Challenges
Solvent and Catalyst Selection
- Solvent Impact : Chloroform and dichloromethane are preferred for urea formation due to their ability to dissolve isocyanates while promoting product precipitation.
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura coupling, with yields improving at higher temperatures (80–100°C).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Comparative Analysis of Methods
| Parameter | Direct Coupling | Stepwise Synthesis |
|---|---|---|
| Total Yield | 40–50% | 30–40% |
| Reaction Steps | 2 | 3 |
| Purification Complexity | Low | Moderate |
| Scalability | High | Moderate |
The direct coupling method offers higher overall yields and fewer steps, making it preferable for large-scale synthesis. However, the stepwise approach allows greater flexibility in modifying the pyridinylmethyl moiety.
Chemical Reactions Analysis
Key Steps:
-
Intermediate Preparation :
-
Urea Coupling :
The amine intermediate reacts with the isocyanate under anhydrous conditions (e.g., chloroform) to form the urea bond :Yields range from 42–49% depending on substituent steric effects and purification methods .
Functionalization Reactions
The compound’s pyridinylmethyl and dichlorophenyl groups enable further derivatization:
A. Pyridine Modification
-
N-Alkylation : The pyridine nitrogen undergoes alkylation with alkyl halides or reductive amination (e.g., formaldehyde) to introduce substituents .
-
Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling modifies the pyridine ring with aryl boronic acids, enhancing electronic diversity .
B. Dichlorophenyl Modifications
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea exhibits significant antiproliferative activity against various cancer cell lines. Its structural similarity to other known anticancer agents allows it to interact with specific enzymes and receptors involved in tumor growth.
- In Vitro Studies : The compound has been tested against the National Cancer Institute's NCI-60 panel of human cancer cell lines, demonstrating promising results in inhibiting cell proliferation. For instance, studies have shown that modifications in the urea structure can enhance its potency against specific cancer types, including breast and lung cancers .
- Mechanism of Action : Molecular docking studies suggest that the compound can effectively bind to target proteins, forming critical hydrogen bonds that enhance its interaction and efficacy against cancer cells. This binding affinity is crucial for developing more potent derivatives through molecular hybridization strategies .
Synthetic Organic Chemistry
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general method includes:
- Nucleophilic Attack : An amine reacts with an isocyanate to form the desired urea product.
- Functional Group Modifications : The versatility of this compound allows for various modifications that can enhance biological properties or alter pharmacokinetics .
Case Study 1: Antiproliferative Screening
In a study published in the Journal of Medicinal Chemistry, a series of diarylurea derivatives similar to this compound were synthesized and evaluated for their antiproliferative activity against different cancer cell lines. The results indicated that certain modifications led to increased potency and selectivity towards specific cancer types .
Case Study 2: Molecular Docking Analysis
A computational study utilized molecular docking techniques to evaluate the binding interactions between this compound and the BRAF protein, a key target in cancer therapy. The findings revealed that the compound forms significant hydrogen bonds with amino acid residues in BRAF, suggesting its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The dichlorophenyl and pyridinylmethyl groups could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Key Observations :
- The pyridin-4-ylmethyl group in the target compound is unique compared to pyrazolo[3,4-d]pyrimidine (5c) or thiazole-piperazine (9g) scaffolds in analogs.
- Compounds with thiazole or pyrimidine cores (e.g., 9g, 5c) exhibit higher molecular weights (>450 g/mol) due to heterocyclic substituents, whereas simpler analogs (e.g., ) are lighter (~335 g/mol).
Table 2: Bioactivity Comparison
Key Findings :
- The pyrazolo[3,4-d]pyrimidine derivative (5c) exhibits potent RAF kinase inhibition, attributed to its planar heterocyclic core mimicking ATP .
- Hydrazine-modified analogs (e.g., 11g) show improved antiproliferative activity, likely due to increased solubility and target engagement .
- The absence of heterocyclic extensions in the target compound may limit its kinase selectivity compared to 5c but could reduce off-target toxicity.
Physicochemical Properties
Biological Activity
1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 363.24 g/mol. The structure features a urea moiety linked to two distinct aromatic rings, which contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential as an anti-inflammatory and anticancer agent.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, urea derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Study : A study demonstrated that derivatives of urea compounds exhibited IC values in the nanomolar range against several cancer cell lines, suggesting potent anticancer activity .
| Compound | Cell Line | IC (nM) |
|---|---|---|
| Urea Derivative A | MCF-7 (breast cancer) | 25 |
| Urea Derivative B | A549 (lung cancer) | 30 |
| This compound | HeLa (cervical cancer) | TBD |
Anti-inflammatory Properties
The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Mechanism : The compound may modulate the NF-kB signaling pathway, reducing the expression of inflammatory mediators.
- Research Findings : In vitro studies have shown that related compounds significantly decrease TNFα and IL-6 levels in stimulated macrophages .
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| Urea Derivative C | TNFα: 70% | 10 |
| Urea Derivative D | IL-6: 65% | 10 |
| This compound | TBD | TBD |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the interactions at the molecular level:
Q & A
Q. What are the optimal synthetic routes for 1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including coupling of aromatic amines with isocyanates or carbamoyl chlorides. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reactivity .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) . Yield optimization may require DOE (Design of Experiments) to test variables like stoichiometry, catalyst loading, and reaction time .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
Standard methods include:
Q. How does the electronic nature of the dichlorophenyl group influence the compound’s reactivity?
The electron-withdrawing Cl substituents on the phenyl ring increase the electrophilicity of the urea carbonyl, enhancing hydrogen-bonding interactions with biological targets. Computational studies (e.g., DFT) can quantify this effect by analyzing charge distribution .
Advanced Research Questions
Q. How can researchers design assays to evaluate the antiproliferative activity of this compound against cancer cell lines?
- In vitro models : Use NCI-60 cell lines for broad-spectrum screening, with IC₅₀ determination via MTT assays .
- Mechanistic studies : Pair proliferation assays with Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or kinase inhibition .
- Positive controls : Compare with structurally similar urea derivatives (e.g., 1-(2,4-difluorophenyl)-3-(4-pyridinylphenyl)urea) to establish SAR trends .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for urea-based analogs?
- Meta-analysis : Compare data across analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent-specific trends .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to map steric/electrostatic fields and predict bioactivity .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Q. How can computational methods predict the compound’s mechanism of action?
- Molecular docking : Simulate binding to kinases (e.g., EGFR, VEGFR) using AutoDock or Schrödinger .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- Pathway analysis : Tools like KEGG or STRING link predicted targets to oncogenic pathways .
Q. What experimental approaches mitigate solubility challenges in in vivo studies?
- Formulation optimization : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .
- Pharmacokinetic profiling : Monitor plasma concentrations via LC-MS/MS to adjust dosing regimens .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies in reported biological activity across similar compounds?
- Batch validation : Re-synthesize disputed compounds and retest under standardized conditions .
- Meta-replication : Collaborate with independent labs to verify results (e.g., via NIH’s MLPCN program) .
- Contextual factors : Account for cell line genetic drift or assay protocol variations in cross-study comparisons .
Q. What statistical frameworks are robust for analyzing dose-response data with high variability?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism .
- Bootstrap resampling : Estimate confidence intervals for IC₅₀ values .
- Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous datapoints .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
